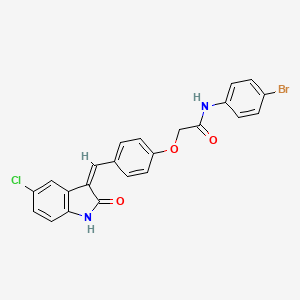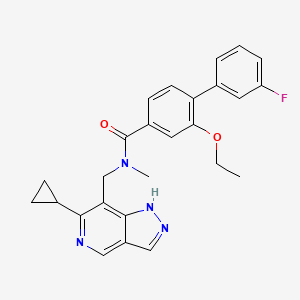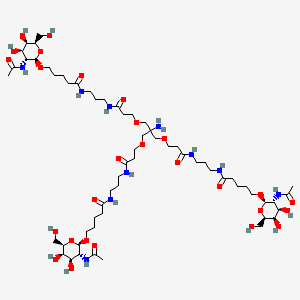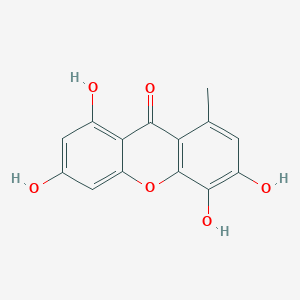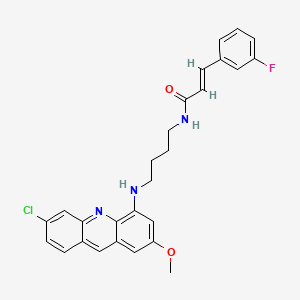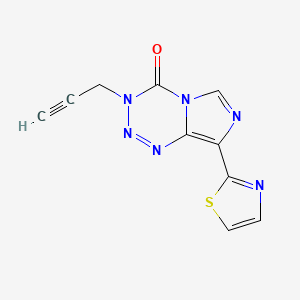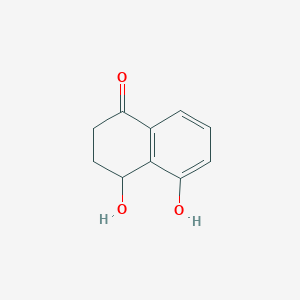
4,5-Dihydroxy-1-tetralone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydroxy-1-tetralone is a phenolic compound known for its significant biological activities It is a derivative of tetralone, characterized by the presence of two hydroxyl groups at the 4th and 5th positions on the tetralone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-1-tetralone typically involves the hydroxylation of 1-tetralone. One common method includes the use of reagents such as aluminum chloride and γ-butyrolactone in a Friedel-Crafts acylation reaction . The reaction mixture is refluxed and then subjected to various purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of efficiency and scalability. These methods often employ stainless steel coil reactors and controlled reaction conditions to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dihydroxy-1-tetralone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming quinones.
Reduction: Reduction reactions can lead to the formation of dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include quinones, dihydroxy derivatives, and substituted tetralones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,5-Dihydroxy-1-tetralone has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound exhibits phytotoxic properties, making it a candidate for bioherbicide development.
Wirkmechanismus
The mechanism of action of 4,5-Dihydroxy-1-tetralone involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4,8-Dihydroxy-1-tetralone: Known for its phytotoxicity and potential as a bioherbicide.
4-Hydroxy-1-tetralone: Another derivative with hydroxylation at a different position, exhibiting distinct biological activities.
Uniqueness: 4,5-Dihydroxy-1-tetralone is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological properties. Its dual hydroxyl groups at the 4th and 5th positions make it particularly effective in certain chemical reactions and biological interactions.
Eigenschaften
CAS-Nummer |
19638-58-5 |
|---|---|
Molekularformel |
C10H10O3 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
4,5-dihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-3,9,12-13H,4-5H2 |
InChI-Schlüssel |
RSPQGKRRFSZVPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C(C1O)C(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
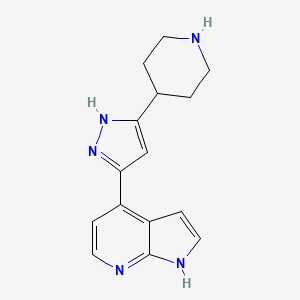
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)
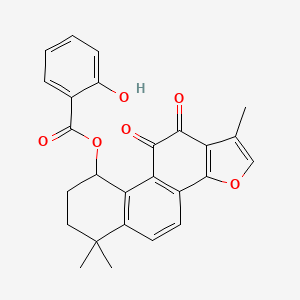
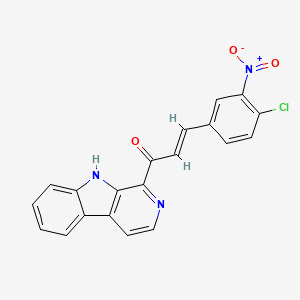
![(2S,13S,15S,16R,17R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol](/img/structure/B12378894.png)
